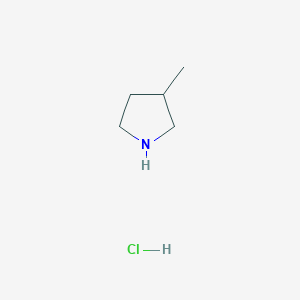

3-Methylpyrrolidine hydrochloride

Description

Properties

IUPAC Name |

3-methylpyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N.ClH/c1-5-2-3-6-4-5;/h5-6H,2-4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDJFUMBJQINVKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80923627 | |

| Record name | 3-Methylpyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80923627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120986-92-7 | |

| Record name | 3-Methylpyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80923627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methylpyrrolidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Methylpyrrolidine hydrochloride CAS number

An In-Depth Technical Guide to 3-Methylpyrrolidine Hydrochloride for Advanced Research

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a pivotal chiral building block in modern synthetic and medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond basic data to explore the causality behind its application, synthetic choices, and analytical validation. We will delve into its stereospecific significance, practical methodologies, and critical safety protocols, offering field-proven insights to empower your research and development endeavors.

Core Identity and Physicochemical Properties

This compound is the salt form of 3-methylpyrrolidine, a saturated five-membered nitrogen heterocycle. The presence of a methyl group at the C3 position introduces a stereocenter, making the molecule chiral. Consequently, it exists as two distinct enantiomers, (S)- and (R)-3-methylpyrrolidine, or as a racemic mixture. The hydrochloride salt form is frequently used to improve the compound's stability and solubility in aqueous media, which is advantageous for various synthetic applications and biological assays.[1]

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, valued for its ability to explore three-dimensional space due to its non-planar, sp³-hybridized structure.[2] This structural feature is critical for creating molecules with precise spatial orientations necessary for selective interaction with biological targets.[2]

Chemical Structure Diagrams

Caption: Structures of (S)- and (R)-3-Methylpyrrolidine hydrochloride.

Data Summary: Identifiers and Properties

For unambiguous identification and sourcing, it is crucial to use the correct Chemical Abstracts Service (CAS) number, which is specific to the racemic mixture or the individual enantiomers.

| Identifier | Racemic Form | (R)-enantiomer | (S)-enantiomer |

| CAS Number | 120986-92-7[3][4] | 235093-98-8[5][6] | 186597-29-5[1][7] |

| IUPAC Name | 3-methylpyrrolidine;hydrochloride[3] | (3R)-3-methylpyrrolidine;hydrochloride[6] | (3S)-3-methylpyrrolidine;hydrochloride[7] |

| Molecular Formula | C₅H₁₂ClN[1][3] | C₅H₁₂ClN[6] | C₅H₁₂ClN[1] |

| Molecular Weight | 121.61 g/mol [1][3] | 121.61 g/mol [5] | 121.61 g/mol [1] |

| Appearance | Solid / Crystalline Powder[8][9] | Solid[9] | Solid |

| InChIKey | JDJFUMBJQINVKP-UHFFFAOYSA-N[3] | JDJFUMBJQINVKP-NUBCRITNSA-N[6][9] | JDJFUMBJQINVKP-JEDNCBNOSA-N |

The Critical Role of Stereochemistry in Drug Discovery

In drug development, the three-dimensional structure of a molecule is paramount. The specific orientation of the methyl group in 3-methylpyrrolidine can dramatically alter how a larger drug molecule binds to its target protein, such as an enzyme or receptor. This is because biological targets are themselves chiral and often exhibit a high degree of stereoselectivity.

A compelling example is found in the development of treatments for breast cancer. Research has demonstrated that incorporating (R)-3-methylpyrrolidine, compared to the (S)-enantiomer or an unsubstituted pyrrolidine, into certain benzopyran derivatives results in a pure Estrogen Receptor α (ERα) antagonist and selective ER degrader (SERD).[2] This specific stereochemistry forces a binding mode within the ERα hormone-binding pocket that promotes receptor degradation, a highly desirable therapeutic outcome.[2] This illustrates a core principle: the choice of a specific enantiomer is not arbitrary but a deliberate design element to achieve a desired pharmacological profile.

Caption: Influence of stereochemistry on drug-receptor binding and activity.

Synthetic Strategies and Methodologies

The synthesis of enantiomerically pure this compound is a key challenge for its application in pharmaceuticals. Common strategies include chiral pool synthesis, which uses naturally occurring chiral molecules like amino acids as starting materials, and asymmetric synthesis, which employs chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction.[1]

Workflow: Conceptual Asymmetric Synthesis

The following protocol outlines a conceptual workflow for an asymmetric synthesis, a common approach for producing a specific enantiomer. The causality behind this choice is the need for high enantiomeric purity, which is critical for developing selective drug candidates and avoiding potential off-target effects from the undesired enantiomer.

Caption: Conceptual workflow for the asymmetric synthesis of 3-methylpyrrolidine HCl.

Experimental Protocol: Asymmetric Synthesis (Conceptual)

This protocol is a representative methodology. Researchers must consult specific literature for detailed reaction conditions and optimize accordingly.

-

Reaction Setup : Under an inert atmosphere (e.g., nitrogen or argon), dissolve the achiral starting material (e.g., a suitable N-protected 4-pentenamine derivative) in an anhydrous solvent (e.g., dichloromethane or toluene).

-

Catalyst Introduction : Add the chiral catalyst (e.g., a transition metal complex with a chiral ligand). The choice of catalyst is the most critical step as it dictates the stereoselectivity of the cyclization.

-

Initiation : Initiate the reaction, often by adding a co-catalyst or by heating. Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up : Once the reaction is complete, quench the reaction by adding a suitable reagent (e.g., a saturated aqueous solution of ammonium chloride). Perform a liquid-liquid extraction to isolate the organic product.

-

Purification : Purify the crude product using column chromatography on silica gel to isolate the N-protected 3-methylpyrrolidine.

-

Deprotection : Remove the nitrogen protecting group under appropriate conditions (e.g., acid-catalyzed hydrolysis for a Boc group).

-

Salt Formation : Dissolve the resulting pure 3-methylpyrrolidine free base in a suitable anhydrous solvent (e.g., diethyl ether). Add a stoichiometric amount of hydrochloric acid (often as a solution in ether or isopropanol) to precipitate the hydrochloride salt.

-

Isolation : Collect the solid product by filtration, wash with cold solvent, and dry under vacuum to yield the final this compound.

Analytical Characterization and Quality Control

Given that some commercial suppliers provide this compound without extensive analytical data, in-house validation of identity, purity, and enantiomeric excess is a mandatory step for any research, particularly in drug development.[9]

Workflow: Analytical Quality Control

Caption: A self-validating workflow for the analytical QC of 3-methylpyrrolidine HCl.

Experimental Protocol: Purity Determination by HPLC-MS

This protocol provides a robust method for confirming the identity and assessing the purity of this compound. The choice of LC-MS is driven by its high sensitivity and specificity, allowing for simultaneous confirmation of the molecular weight and quantification of impurities.

-

Standard Preparation : Accurately weigh and prepare a stock solution of the reference standard in a suitable diluent (e.g., a mixture of water and acetonitrile). Prepare a series of calibration standards by serial dilution.

-

Sample Preparation : Accurately weigh the sample to be tested and dissolve it in the same diluent to a known concentration.

-

Chromatographic Conditions :

-

Column : C18 reverse-phase column (e.g., 100 x 2.1 mm, 3 µm particle size).

-

Mobile Phase : A gradient elution is typically used. For example:

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

-

Flow Rate : 0.3 mL/min.

-

Injection Volume : 2-5 µL.

-

-

Mass Spectrometry Conditions :

-

Ionization Mode : Positive Electrospray Ionization (ESI+).

-

Analysis Mode : Full Scan to confirm the mass of the parent ion ([M+H]⁺), and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification.

-

-

Data Analysis :

-

Identity : Confirm the presence of the protonated molecule ([C₅H₁₁N + H]⁺) at the expected m/z of 86.1.

-

Purity : Integrate the peak area of the main compound and all detected impurities. Calculate the purity as the percentage of the main peak area relative to the total peak area.

-

| Ion Type | Expected m/z | Rationale |

| Parent Ion [M+H]⁺ | 86.1 | Protonated free base (C₅H₁₁N) |

| Fragment Ion | 71.1 | Loss of a methyl group (CH₃) |

| Fragment Ion | 58.1 | Common fragment from pyrrolidine ring cleavage |

Safety, Handling, and Storage

This compound is a hazardous chemical that requires careful handling to minimize risk.

GHS Hazard Classification

| Pictogram | GHS Class | Hazard Statement |

| Acute Toxicity, Oral (Category 4)[3] Serious Eye Damage (Category 1)[3] Skin Irritation (Category 2)[3] Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation[3] | H302: Harmful if swallowed.[3][10] H318: Causes serious eye damage.[3][10] H315: Causes skin irritation.[3] H335: May cause respiratory irritation.[3] |

Safe Handling Protocol

Adherence to the following steps is mandatory to ensure laboratory safety.

-

Engineering Controls : Always handle this chemical inside a certified chemical fume hood to prevent inhalation of dust or vapors.[11][12] Ensure that a safety shower and an eyewash station are readily accessible.[11][12]

-

Personal Protective Equipment (PPE) :

-

Eye Protection : Wear tight-sealing safety goggles or a face shield.[11][12]

-

Skin Protection : Wear chemically resistant gloves (e.g., nitrile) and a lab coat. Ensure full skin coverage.[11]

-

Respiratory Protection : If working outside a fume hood or if dust is generated, use a NIOSH/MSHA-approved respirator.[11]

-

-

Handling Procedures :

-

Storage : Store in a cool, dry, and well-ventilated area in a tightly closed container.[11] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[11]

-

Disposal : Dispose of waste in accordance with local, regional, and national hazardous waste regulations.[11]

Conclusion

This compound, in its racemic and enantiomerically pure forms, is more than a simple chemical reagent; it is a strategic tool for medicinal chemists. Its true value is unlocked through a deep understanding of its stereochemical implications, validated by rigorous analytical control, and applied using safe and robust synthetic protocols. This guide serves as a foundational resource for researchers aiming to leverage this versatile building block to its full potential in the pursuit of novel therapeutics.

References

-

LookChem. (R)-3-Methyl-pyrrolidine hydrochloride. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 12464314, this compound. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 44828594, (3R)-3-Methylpyrrolidine--hydrogen chloride (1/1). [Link]

-

Chemical Label. This compound. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 118158, 3-Methylpyrrolidine. [Link]

-

Iovine, V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4894. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 44828593, (3S)-3-methylpyrrolidine hydrochloride. [Link]

Sources

- 1. Buy (S)-3-Methyl-pyrrolidine hydrochloride | 186597-29-5 [smolecule.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C5H12ClN | CID 12464314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-METHYL-PYRROLIDINE HYDROCHLORIDE | 120986-92-7 [amp.chemicalbook.com]

- 5. (R)-3-Methyl-pyrrolidine hydrochloride|lookchem [lookchem.com]

- 6. (3R)-3-Methylpyrrolidine--hydrogen chloride (1/1) | C5H12ClN | CID 44828594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (3S)-3-methylpyrrolidine hydrochloride | C5H12ClN | CID 44828593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. (R)-3-methyl-pyrrolidine hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 10. chemical-label.com [chemical-label.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

Introduction: The Strategic Importance of the 3-Methylpyrrolidine Scaffold

An In-depth Technical Guide to 3-Methylpyrrolidine Hydrochloride: Properties, Synthesis, and Applications

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone scaffold in medicinal chemistry.[1] Its prevalence in numerous biologically active natural products and FDA-approved pharmaceuticals underscores its value.[2] Unlike its flat, aromatic counterpart, pyrrole, the sp³-hybridized nature of the pyrrolidine ring provides a three-dimensional architecture that is crucial for effective exploration of pharmacophore space and achieving target selectivity.[1][2]

This compound is a key derivative of this scaffold. The introduction of a methyl group at the 3-position creates a chiral center, allowing for the synthesis of stereochemically defined drug candidates.[3] This is of paramount importance, as the stereospecific orientation of substituents can dramatically alter the binding mode and pharmacological effect of a molecule.[1] As a hydrochloride salt, the compound exhibits enhanced stability and solubility in polar solvents, making it a versatile and convenient building block for researchers and drug development professionals.[3][4] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and critical role in modern drug discovery.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental to its application in synthesis and analysis.

Core Chemical Properties

This compound is typically a solid at room temperature. Its properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₂ClN | [5] |

| Molecular Weight | 121.61 g/mol | [5] |

| IUPAC Name | 3-methylpyrrolidine;hydrochloride | [5] |

| CAS Number | 120986-92-7 (racemic) | [5] |

| 186597-29-5 ((S)-enantiomer) | [3][6] | |

| 235093-98-8 ((R)-enantiomer) | [7][] | |

| Form | Solid | |

| Parent Compound | 3-Methylpyrrolidine (CID: 118158) | [5] |

Spectroscopic Characterization

Spectroscopic data is essential for structure verification and purity assessment. While specific spectra for the hydrochloride salt can vary by supplier and solvent, the expected characteristics can be inferred from the parent compound, 3-methylpyrrolidine, and related structures.

-

¹H NMR: The proton NMR spectrum is expected to show a complex pattern of multiplets for the pyrrolidine ring protons. A doublet corresponding to the methyl group (CH₃) will be present, coupled to the adjacent methine proton (CH). The N-H proton of the ammonium salt may appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display five distinct signals corresponding to the five carbon atoms of the molecule. The methyl carbon will appear furthest upfield, followed by the signals for the three methylene (CH₂) carbons and the single methine (CH) carbon of the pyrrolidine ring.[9]

-

Mass Spectrometry (MS): In a mass spectrum, the parent ion observed would correspond to the free base, 3-methylpyrrolidine (C₅H₁₁N), with a molecular weight of 85.15 g/mol , following the loss of HCl.[9]

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by C-H stretching vibrations in the 2800-3000 cm⁻¹ region. A broad and strong absorption band in the 2400-2700 cm⁻¹ range is characteristic of the N-H stretch of a secondary amine salt.[10]

Synthesis and Stereocontrol

The synthesis of this compound can be approached through several routes, with the primary challenge often being the control of stereochemistry at the C3 position.

Caption: Generalized synthetic pathway to 3-Methylpyrrolidine HCl.

A common strategy involves the construction of a substituted pyrrolidinone (a lactam) intermediate, which is subsequently reduced. For instance, starting from itaconic acid or its esters, reductive amination followed by cyclization can yield 3-methyl-2-pyrrolidinone. The critical reduction of the lactam amide bond, often accomplished with powerful reducing agents like lithium aluminum hydride (LiAlH₄), affords the 3-methylpyrrolidine free base.

Causality in Synthesis: The choice of a lactam intermediate is strategic. Amide reduction is a robust and well-established method for forming cyclic amines. It provides a reliable pathway to the core pyrrolidine structure before the final, often straightforward, salt formation step. For stereocontrol, either a chiral starting material can be used, or the racemic product can be resolved into its individual (R) and (S) enantiomers using chiral acids.

Reactivity and Role as a Synthetic Building Block

The reactivity of this compound is dominated by the secondary amine functionality. Critically, for most synthetic applications, the hydrochloride salt must first be neutralized to the free base, 3-methylpyrrolidine. This is typically achieved by treatment with an aqueous base (e.g., NaOH, K₂CO₃) followed by extraction into an organic solvent.

Once liberated, the free base is a nucleophile and can participate in a variety of reactions:

-

N-Alkylation: Reaction with alkyl halides or other electrophiles to introduce substituents on the nitrogen atom.

-

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form N-substituted derivatives.

The presence of the methyl group provides steric bulk that can influence the regioselectivity and stereoselectivity of subsequent reactions, a factor that medicinal chemists leverage to fine-tune molecular shape and receptor fit.[1]

Applications in Drug Discovery and Development

The 3-methylpyrrolidine motif is a privileged structure in drug design, valued for its ability to impart favorable physicochemical properties and engage in critical binding interactions.

-

Neurological Applications: The pyrrolidine ring is a common feature in compounds targeting the central nervous system (CNS). (S)-3-Methyl-pyrrolidine hydrochloride is specifically noted for its use in research focusing on neurological applications.[3]

-

Stereochemistry-Driven Potency: The absolute stereochemistry of the methyl group can be the determining factor in a drug's efficacy and mode of action. For example, in the development of Estrogen Receptor α (ERα) antagonists for breast cancer treatment, the orientation of a 3-methylpyrrolidine substituent was found to be responsible for conferring a pure antagonist profile.[1] This highlights how a seemingly minor structural change—the stereochemistry at a single carbon—can fundamentally alter a compound's biological activity.

-

Scaffold Hopping and 3D-Diversity: In modern drug discovery, there is a push to move away from flat, two-dimensional molecules towards more complex, three-dimensional structures ("escape from flatland").[2] Saturated heterocycles like 3-methylpyrrolidine are ideal for this purpose, providing Fsp³-rich building blocks that increase the probability of clinical success by enabling better complementarity with protein binding sites.[2]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential.

Hazard Identification: According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:

Recommended Handling Protocol:

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust.[12]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[12]

-

Storage: Store in a cool, well-ventilated area in a tightly sealed container.[12] The product can be hygroscopic (absorb moisture from the air), so storage under an inert atmosphere (e.g., Argon) is recommended to maintain integrity.[12]

-

Spill & First Aid: In case of skin contact, wash immediately with plenty of soap and water.[12] For eye contact, flush with running water for at least 15 minutes and seek immediate medical attention.[12] If inhaled, move the individual to fresh air.[12] If ingested, wash out the mouth with water and consult a doctor.[12]

Experimental Protocol: N-Benzoylation of 3-Methylpyrrolidine

This protocol provides a representative example of using this compound as a building block in an acylation reaction.

Objective: To synthesize N-benzoyl-3-methylpyrrolidine from this compound.

Self-Validation: The protocol includes an in-process reaction monitoring step (TLC) and a final purification step (column chromatography) to ensure the identity and purity of the final product.

Caption: Step-by-step workflow for the N-benzoylation reaction.

Methodology:

-

Free Base Liberation:

-

To a round-bottom flask, add this compound (1.0 eq).

-

Add dichloromethane (CH₂Cl₂) and a 1M aqueous solution of sodium hydroxide (NaOH) (1.1 eq).

-

Stir the biphasic mixture vigorously for 30 minutes to ensure complete neutralization.

-

Transfer the mixture to a separatory funnel, separate the organic layer. Extract the aqueous layer once more with CH₂Cl₂.

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free base (3-methylpyrrolidine) as an oil. Use immediately in the next step.

-

-

Acylation Reaction:

-

Dissolve the crude 3-methylpyrrolidine free base in CH₂Cl₂ and cool the flask in an ice bath to 0°C.

-

Add triethylamine (Et₃N) (1.2 eq) as a base to scavenge the HCl generated during the reaction.

-

Add benzoyl chloride (1.05 eq) dropwise via syringe, keeping the internal temperature below 5°C.

-

Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

-

-

Reaction Monitoring and Workup:

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Upon completion, quench the reaction by adding water.

-

Transfer to a separatory funnel and wash sequentially with 1M HCl (to remove excess amine), saturated aqueous NaHCO₃ (to remove excess benzoyl chloride), and brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure N-benzoyl-3-methylpyrrolidine.

-

Conclusion

This compound is more than a simple chemical reagent; it is a strategic building block that offers access to the three-dimensional chemical space essential for modern drug discovery. Its utility is defined by the robust reactivity of its secondary amine, the stereochemical information encoded by the C3-methyl group, and the practical handling advantages of its hydrochloride salt form. For researchers in pharmaceutical and organic synthesis, a comprehensive understanding of this compound's properties and protocols is a key enabler for the design and construction of novel, potent, and selective therapeutic agents.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12464314, this compound. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 19261352, Methyl pyrrolidine-3-carboxylate hydrochloride. Retrieved from [Link]

-

Fisher Scientific. (n.d.). Chemical label for this compound. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 44828593, (3S)-3-methylpyrrolidine hydrochloride. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 118158, 3-Methylpyrrolidine. Retrieved from [Link]

-

Iovine, V., Bissyèdé, X., & Prota, A. E. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4884. Retrieved from [Link]

- Google Patents. (n.d.). CN113321605A - Preparation method of 1-methyl-3-pyrrolidinol.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 44828594, (3R)-3-Methylpyrrolidine--hydrogen chloride (1/1). Retrieved from [Link]

-

Digenis, G. A., Doll, W. J., & Hawi, A. (1988). 3-Hydroxy-N-Methylpyrrolidone and Preparation Thereof. UKnowledge. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 53488452, (S)-Methyl pyrrolidine-3-carboxylate hydrochloride. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectroscopy of N-methylpyrrolidine product in current work. Retrieved from [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]

- 3. Buy (S)-3-Methyl-pyrrolidine hydrochloride | 186597-29-5 [smolecule.com]

- 4. 1-Methylpyrrolidin-3-one hydrochloride | 78635-85-5 | Benchchem [benchchem.com]

- 5. This compound | C5H12ClN | CID 12464314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (3S)-3-methylpyrrolidine hydrochloride | C5H12ClN | CID 44828593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (3R)-3-Methylpyrrolidine--hydrogen chloride (1/1) | C5H12ClN | CID 44828594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3-Methylpyrrolidine | C5H11N | CID 118158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. chemical-label.com [chemical-label.com]

- 12. cn.canbipharm.com [cn.canbipharm.com]

An In-depth Technical Guide to the Synthesis of 3-Methylpyrrolidine Hydrochloride

Introduction: The Significance of the 3-Methylpyrrolidine Scaffold

3-Methylpyrrolidine hydrochloride is a crucial heterocyclic building block in modern medicinal chemistry and drug development.[1] The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a prevalent motif in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2] The introduction of a methyl group at the 3-position creates a chiral center, allowing for stereospecific interactions with biological targets, which can dramatically influence a compound's efficacy and safety profile.[2] Specifically, the stereochemistry of 3-methylpyrrolidine derivatives has been shown to be critical for activity in compounds targeting estrogen receptors and various kinases.[2] As a hydrochloride salt, the compound exhibits enhanced water solubility and stability, making it more amenable to handling and formulation in pharmaceutical applications.[1]

This guide provides a comprehensive overview of the primary synthetic pathways to this compound, intended for researchers and professionals in organic synthesis and drug discovery. We will explore the underlying chemical principles, provide detailed experimental protocols, and offer a comparative analysis to inform the selection of the most appropriate synthetic route based on project-specific needs such as scale, cost, and stereochemical requirements.

Synthetic Strategies: A Mechanistic Overview

The synthesis of 3-methylpyrrolidine can be broadly categorized into three major strategies, each with distinct advantages and challenges. The choice of pathway is often dictated by the availability of starting materials, the need for enantiopurity, and the desired scale of the reaction.

-

Reductive Amination: A versatile and widely used method that forms the pyrrolidine ring's C-N bonds by converting a suitable carbonyl precursor (aldehyde or ketone) into an amine via an imine intermediate.[3][4] This approach is often favored for its operational simplicity and the wide availability of reducing agents.[5]

-

Cyclization of Acyclic Precursors: This strategy involves constructing the pyrrolidine ring from a linear starting material. A notable example is the synthesis from itaconic acid, a bio-based feedstock, which proceeds through reductive amination followed by intramolecular cyclization and subsequent reduction.[6][7][8]

-

Asymmetric Synthesis: For applications requiring a single enantiomer, stereoselective methods are essential. These include palladium-catalyzed asymmetric cycloadditions or syntheses starting from the chiral pool, utilizing naturally occurring chiral molecules like amino acids.[1][9][10]

Pathway 1: Synthesis via Reductive Amination

Reductive amination is a robust and highly efficient method for synthesizing amines. The process involves two key stages: the formation of an imine or iminium ion from a carbonyl compound and an amine, followed by the in-situ reduction of this intermediate to the corresponding saturated amine.[3]

Causality and Mechanistic Insight

The reaction is typically performed as a one-pot procedure.[11] The initial condensation of the amine with the carbonyl group is acid-catalyzed and reversible. To drive the reaction forward, a reducing agent that is selective for the iminium ion over the starting carbonyl compound is required. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal for this purpose because their reactivity is attenuated, especially at the slightly acidic pH (typically 4-6) that favors imine formation.[3][5] Catalytic hydrogenation over a metal catalyst like Palladium on carbon (Pd/C) is another powerful alternative, often used in industrial-scale syntheses.[12]

Caption: A simplified schematic for the synthesis of 3-Methylpyrrolidine from Itaconic Acid.

Experimental Protocol: Synthesis from Itaconic Acid

This protocol is a two-stage process: formation of the pyrrolidone intermediate, followed by its reduction.

Materials:

-

Itaconic acid

-

Ammonia (aqueous or gaseous)

-

5% Ruthenium on Carbon (Ru/C) catalyst

-

Hydrogen (H₂) gas

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (HCl)

Procedure:

-

Stage 1: 3-Methyl-2-pyrrolidone Synthesis:

-

In a high-pressure autoclave reactor, charge itaconic acid (1.0 eq), water, and 5% Ru/C catalyst (approx. 2.5 wt%).

-

Seal the reactor, purge with nitrogen, then introduce ammonia (e.g., 5 bar) followed by hydrogen (e.g., 150 bar). [7] * Heat the reactor to the target temperature (e.g., 200°C) and maintain stirring for several hours. [7] * After cooling and venting, filter the reaction mixture to remove the catalyst.

-

Isolate and purify the 3-methyl-2-pyrrolidone from the aqueous solution, typically via distillation or extraction.

-

-

Stage 2: Lactam Reduction:

-

Caution: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

-

In a flame-dried, three-neck flask under an inert atmosphere, prepare a suspension of LiAlH₄ (approx. 2.0 eq) in anhydrous THF.

-

Cool the suspension in an ice bath. Add a solution of 3-methyl-2-pyrrolidone (1.0 eq) in anhydrous THF dropwise, maintaining the internal temperature below 10°C.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Cool the reaction back to 0°C and carefully quench by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Filter the resulting granular precipitate and wash thoroughly with THF.

-

Combine the filtrate and washes, dry over anhydrous sodium sulfate, and concentrate to yield the crude 3-methylpyrrolidine free base.

-

-

Salt Formation: Proceed as described in the final steps of the Reductive Amination protocol.

Pathway 3: Asymmetric Synthesis

The biological activity of many pharmaceuticals is dependent on a specific enantiomer. Therefore, enantioselective synthesis is critical for producing optically pure 3-methylpyrrolidine. A powerful modern approach is the palladium-catalyzed [3+2] cycloaddition of trimethylenemethane (TMM) with imines. [9]

Causality and Mechanistic Insight

This reaction constructs the chiral pyrrolidine ring in a single, highly stereocontrolled step. [9]A palladium(0) catalyst coordinates with a TMM precursor to form a reactive Pd-TMM complex. This complex then reacts with an imine (the dipolarophile). The stereochemical outcome is controlled by a chiral phosphoramidite ligand attached to the palladium center, which creates a chiral environment around the metal and directs the approach of the substrates, leading to the preferential formation of one enantiomer. [9]The N-protecting group on the imine, such as a Boc group, is crucial for achieving high yields and selectivities. [9]This protecting group can be removed in a subsequent step to yield the final product.

Sources

- 1. Buy (S)-3-Methyl-pyrrolidine hydrochloride | 186597-29-5 [smolecule.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reductive amination - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Method for preparing methylpyrrolidones (2018) | Palkovits Regina [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines [organic-chemistry.org]

- 10. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. youtube.com [youtube.com]

- 12. ucj.org.ua [ucj.org.ua]

A Technical Guide to the NMR Spectroscopic Analysis of (S)-3-Methylpyrrolidine Hydrochloride

Abstract

This technical guide provides a detailed examination of the Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of (S)-3-Methylpyrrolidine and its hydrochloride salt, a common building block in contemporary drug discovery. Designed for researchers, scientists, and drug development professionals, this document offers a comprehensive analysis of ¹H and ¹³C NMR data, grounded in fundamental principles and field-proven insights. We will explore the critical influence of the chiral center on the proton spectrum, leading to diastereotopicity, and elucidate the predictable spectral shifts that occur upon protonation of the pyrrolidine nitrogen to form the hydrochloride salt. This guide combines theoretical understanding with practical, step-by-step protocols for sample preparation and data acquisition, ensuring readers can confidently identify and characterize this important chiral molecule.

Introduction: The Structural Significance of (S)-3-Methylpyrrolidine

(S)-3-Methylpyrrolidine is a valuable chiral saturated heterocycle frequently employed as a synthetic intermediate in the development of novel therapeutics. Its rigid, stereochemically defined structure makes it an ideal scaffold for introducing specific spatial arrangements into a target molecule, which is often critical for achieving desired biological activity and receptor affinity.

Accurate and unambiguous structural confirmation is paramount in drug development, where even minor impurities or incorrect stereochemistry can have profound effects. NMR spectroscopy is the most powerful tool for the non-destructive elucidation of molecular structure in solution. This guide provides an in-depth analysis of the NMR data required to verify the identity and purity of (S)-3-Methylpyrrolidine and its commonly used hydrochloride salt form.

Foundational NMR Analysis: (S)-3-Methylpyrrolidine (Free Base)

To understand the spectrum of the hydrochloride salt, we must first analyze the NMR characteristics of its parent free base. The presence of the stereocenter at the C3 position has a profound impact on the ¹H NMR spectrum, rendering the molecule asymmetric.

The ¹H NMR Spectrum: A Study in Diastereotopicity

The key feature of the ¹H NMR spectrum of (S)-3-Methylpyrrolidine is the concept of diastereotopicity . Due to the chiral center at C3, the geminal protons on the adjacent methylene groups (C2, C4, and C5) are chemically non-equivalent.[1][2] Replacing either of these protons with a different group would create a pair of diastereomers.[2] Consequently, these protons are termed diastereotopic and are expected to have distinct chemical shifts and coupling patterns.[1]

-

Expected ¹H NMR Assignments (Conceptual):

-

Methyl Protons (CH₃): A doublet, due to coupling with the single proton at C3.

-

C3 Proton (CH): A complex multiplet, resulting from coupling to the methyl protons and the two diastereotopic protons on C2 and C4.

-

C2, C4, C5 Methylene Protons (CH₂): Each CH₂ group will exhibit two separate signals, often appearing as complex multiplets (e.g., doublets of doublets or multiplets). These protons couple with each other (geminal coupling) and with protons on adjacent carbons (vicinal coupling).

-

The ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is simpler, with each unique carbon atom producing a single peak. Due to the molecule's asymmetry, all five carbon atoms are chemically distinct and will generate five separate resonances.

-

Expected ¹³C NMR Assignments (Conceptual):

-

Methyl Carbon (CH₃): The most upfield signal, typically in the 10-20 ppm range.

-

Ring Carbons (C2, C3, C4, C5): Signals will appear in the aliphatic region, generally between 20-60 ppm. The specific shifts are influenced by their proximity to the nitrogen atom and the methyl group.

-

The Impact of Protonation: From Free Base to Hydrochloride Salt

(S)-3-Methylpyrrolidine is typically handled and stored as its hydrochloride salt to improve stability and handling properties. This conversion involves the protonation of the basic nitrogen atom to form a pyrrolidinium cation. This modification induces significant and predictable changes in the NMR spectrum.

Mechanism of Spectral Change

The protonation of the nitrogen atom introduces a positive charge and converts the amine into an ammonium ion. This has two primary effects:

-

Inductive Deshielding: The positively charged nitrogen atom acts as a strong electron-withdrawing group. This effect is propagated through the sigma bonds of the pyrrolidine ring, reducing the electron density around the neighboring carbon and hydrogen nuclei.

-

Proton Exchange: The newly introduced N-H protons are acidic and can exchange with solvent molecules (if a protic solvent like D₂O or CD₃OD is used) or with each other.

This deshielding causes the signals for protons and carbons, particularly those alpha to the nitrogen (C2 and C5), to shift downfield (to a higher ppm value) in the NMR spectrum.

Predicted NMR Data for (S)-3-Methylpyrrolidine Hydrochloride

Based on the principles of inductive effects, the following changes are anticipated when comparing the spectrum of the hydrochloride salt to the free base:

-

¹H NMR Predictions:

-

C2-H and C5-H Protons: A significant downfield shift is expected for these protons, as they are directly adjacent to the newly formed ammonium center.

-

C4-H and C3-H Protons: A smaller, but still noticeable, downfield shift is predicted.

-

CH₃ Protons: A minimal downfield shift is expected, as the inductive effect diminishes with distance.

-

N-H Protons: Two new signals corresponding to the N-H protons will appear, typically as broad singlets. Their chemical shift can be highly variable and depends on solvent, concentration, and temperature. In a D₂O solvent, these protons will exchange with deuterium, and their signals will disappear.

-

-

¹³C NMR Predictions:

-

C2 and C5 Carbons: These carbons will experience the largest downfield shift due to their alpha position relative to the positive nitrogen.

-

C3 and C4 Carbons: A less pronounced downfield shift is expected for these beta carbons.

-

Methyl Carbon: The shift for the methyl carbon will be least affected.

-

Summary of Predicted NMR Data

The following tables summarize the predicted chemical shifts for (S)-3-Methylpyrrolidine hydrochloride, based on typical values for pyrrolidinium salts and the principles described above. Note: These are estimated values; actual experimental values may vary based on solvent and instrument conditions.

Table 1: Predicted ¹H NMR Data for (S)-3-Methylpyrrolidine Hydrochloride

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Key Insights |

| CH₃ | ~1.1 - 1.3 | Doublet (d) | Coupled to C3-H. |

| C4-H (axial/equatorial) | ~1.8 - 2.2 | Multiplet (m) | Diastereotopic protons. |

| C3-H | ~2.5 - 2.9 | Multiplet (m) | Complex splitting pattern. |

| C2-H & C5-H (axial/equatorial) | ~3.1 - 3.7 | Multiplets (m) | Significant downfield shift due to N⁺. Diastereotopic. |

| N-H₂⁺ | ~9.0 - 10.0 | Broad Singlet (br s) | Exchangeable; disappears in D₂O. |

Table 2: Predicted ¹³C NMR Data for (S)-3-Methylpyrrolidine Hydrochloride

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Key Insights |

| CH₃ | ~15 - 20 | Least affected by protonation. |

| C4 | ~30 - 35 | Beta to nitrogen. |

| C3 | ~35 - 40 | Chiral center, beta to nitrogen. |

| C2 & C5 | ~50 - 60 | Alpha to nitrogen, significant downfield shift. |

Experimental Protocols

Adherence to proper experimental procedure is crucial for acquiring high-quality, reproducible NMR data.

Sample Preparation

-

Analyte Quantity: For a standard high-field NMR spectrometer (400 MHz or higher):

-

¹H NMR: Weigh 2-5 mg of (S)-3-Methylpyrrolidine hydrochloride.

-

¹³C NMR: Weigh 15-30 mg of the compound to ensure a good signal-to-noise ratio in a reasonable time.

-

-

Solvent Selection: The choice of deuterated solvent is critical.

-

Deuterium Oxide (D₂O): An excellent choice for hydrochloride salts due to high solubility. The N-H proton signals will not be observed due to exchange with deuterium.

-

Methanol-d₄ (CD₃OD): Also a good choice for solubility. N-H signals will also be lost to exchange.

-

DMSO-d₆: A suitable alternative if observing the N-H protons is desired.

-

-

Procedure: a. Weigh the sample directly into a clean, dry vial. b. Add approximately 0.6-0.7 mL of the chosen deuterated solvent. c. Vortex the vial until the sample is fully dissolved. d. Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[3] e. Cap the NMR tube securely.

NMR Data Acquisition Workflow

The following workflow outlines a comprehensive approach to structural verification using 1D and 2D NMR techniques.

Caption: NMR workflow for structural elucidation.

-

¹H-¹H COSY (Correlation Spectroscopy): Reveals which protons are coupled to each other, helping to trace the connectivity within the pyrrolidine ring.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Maps each proton signal to the carbon signal to which it is directly attached, confirming C-H assignments.

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is invaluable for confirming the overall carbon skeleton and the position of the methyl group.

Conclusion

The NMR spectroscopic analysis of (S)-3-Methylpyrrolidine hydrochloride is a clear example of how fundamental principles—such as inductive effects and stereochemistry—govern the appearance of NMR spectra. The presence of the chiral center at C3 introduces diastereotopicity, a key feature that manifests as increased complexity in the ¹H NMR spectrum. Furthermore, the protonation of the nitrogen to form the hydrochloride salt results in predictable downfield shifts, particularly for the nuclei alpha to the nitrogen. By understanding these principles and following robust experimental protocols, researchers can confidently use NMR spectroscopy to verify the structure, stereochemistry, and purity of this vital synthetic building block, ensuring the integrity of their downstream applications in drug discovery and development.

References

-

PubChem. 3-Methylpyrrolidine hydrochloride. National Center for Biotechnology Information. [Link]

-

Chemistry Steps. Homotopic Enantiotopic Diastereotopic and Heterotopic. [Link]

-

Master Organic Chemistry. Diastereotopic Protons in 1H NMR Spectroscopy: Examples. [Link]

-

University College London. Sample Preparation | Faculty of Mathematical & Physical Sciences. [Link]

-

Iowa State University. NMR Sample Preparation - Chemical Instrumentation Facility. [Link]

Sources

Introduction: The Analytical Imperative for a Key Chiral Building Block

An In-Depth Technical Guide to the Spectroscopic Analysis of (R)-3-Methylpyrrolidine Hydrochloride

(R)-3-Methylpyrrolidine hydrochloride is a crucial chiral intermediate in the synthesis of numerous pharmacologically active compounds. Its stereochemically defined pyrrolidine ring is a privileged scaffold in medicinal chemistry, imparting unique conformational constraints and biological activities. As with any stereospecific component destined for drug development, rigorous analytical characterization is not merely a procedural step but a foundational pillar of quality control. Ensuring the structural identity, chemical purity, and, most critically, the enantiomeric integrity of this raw material is paramount for the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API).

This guide provides a comprehensive, multi-technique spectroscopic approach to the complete characterization of (R)-3-Methylpyrrolidine hydrochloride. We will move beyond rote data reporting to explore the causal relationships behind spectral features and the strategic rationale for each analytical choice. The protocols herein are designed as self-validating systems, providing researchers and drug development professionals with a robust framework for analysis.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of unambiguous structure determination for organic molecules. It provides detailed information about the carbon-hydrogen framework, the chemical environment of each nucleus, and the connectivity between atoms.

Core Principles & Rationale

For (R)-3-Methylpyrrolidine hydrochloride, the protonation of the nitrogen atom by HCl is a key consideration. This conversion of the secondary amine to a secondary ammonium salt significantly influences the electronic environment of adjacent nuclei. Protons and carbons near the positively charged nitrogen will be deshielded, causing their signals to shift to a higher frequency (downfield) in the NMR spectrum compared to the free base.[1] The choice of a deuterated solvent is critical; Deuterium oxide (D₂O) is an excellent choice as the analyte is a salt, and the acidic N-H protons will exchange with deuterium, causing their signals to disappear, which can simplify the spectrum and confirm their presence. Alternatively, DMSO-d₆ can be used if observation of the N-H protons is desired.

¹H NMR Spectroscopy: Mapping the Proton Environment

The ¹H NMR spectrum provides a definitive fingerprint of the molecule's proton structure. Based on the structure of (R)-3-Methylpyrrolidine, we can predict the chemical shifts and multiplicities for each unique proton.

Table 1: Predicted ¹H NMR Chemical Shifts for (R)-3-Methylpyrrolidine Hydrochloride in D₂O

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale for Assignment |

| CH₃ (methyl group) | ~1.1 - 1.3 | Doublet (d) | Aliphatic methyl group coupled to a single proton (H3). |

| H2 (axial & eq.) | ~3.3 - 3.7 | Multiplet (m) | Methylene protons adjacent to the N⁺ atom, significantly deshielded. |

| H3 (methine) | ~2.5 - 2.8 | Multiplet (m) | Methine proton adjacent to the methyl group and the C4 methylene. |

| H4 (axial & eq.) | ~1.8 - 2.3 | Multiplet (m) | Methylene protons diastereotopic and coupled to adjacent protons. |

| H5 (axial & eq.) | ~3.1 - 3.5 | Multiplet (m) | Methylene protons adjacent to the N⁺ atom, significantly deshielded. |

Note: Chemical shifts are estimations based on typical values for similar structures and the deshielding effect of the ammonium group. Actual values may vary based on solvent and concentration.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments. Due to the chirality of the molecule, all five carbons are chemically non-equivalent and should produce five distinct signals.

Table 2: Predicted ¹³C NMR Chemical Shifts for (R)-3-Methylpyrrolidine Hydrochloride

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| CH₃ (methyl) | ~15 - 20 | Aliphatic methyl carbon. |

| C4 | ~30 - 35 | Aliphatic methylene carbon. |

| C3 | ~35 - 40 | Aliphatic methine carbon bearing the methyl group. |

| C5 | ~45 - 50 | Methylene carbon adjacent to the N⁺ atom. |

| C2 | ~48 - 53 | Methylene carbon adjacent to the N⁺ atom. |

Experimental Protocol: NMR Analysis

-

Sample Preparation: Accurately weigh approximately 10-15 mg of (R)-3-Methylpyrrolidine hydrochloride and dissolve it in ~0.7 mL of Deuterium oxide (D₂O) in a clean, dry 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Tune and shim the probe for the sample.

-

Acquire a standard one-dimensional proton spectrum with a spectral width of approximately 12 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual HDO signal (typically ~4.79 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum with a spectral width of approximately 220 ppm.

-

A larger number of scans will be required due to the low natural abundance of ¹³C.

-

Process and reference the spectrum appropriately.

-

Workflow for Structural Confirmation via NMR

Caption: NMR analysis workflow for (R)-3-Methylpyrrolidine HCl.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is an indispensable tool for confirming the molecular weight and gaining structural insights through the analysis of fragmentation patterns.

Core Principles & Rationale

For a salt like (R)-3-Methylpyrrolidine hydrochloride, a soft ionization technique such as Electrospray Ionization (ESI) is ideal. In positive ion mode, ESI will detect the protonated free base, [M+H]⁺, where 'M' is the neutral (R)-3-Methylpyrrolidine molecule. The molecular weight of the free base (C₅H₁₁N) is 85.15 g/mol .[2] Therefore, we expect a prominent ion at an m/z (mass-to-charge ratio) of 86.16. This adheres to the Nitrogen Rule , which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[1][3][4]

If analyzed by a harder ionization technique like Electron Ionization (EI), typically via GC-MS after converting the salt to the free base, fragmentation will occur. The primary fragmentation pathway for cyclic amines is alpha-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom.[5][6] This process leads to the formation of a stable, resonance-stabilized iminium cation.

Expected Fragmentation Pattern (EI-MS)

-

Molecular Ion (M⁺˙): A peak at m/z = 85, corresponding to the intact radical cation of the free base.

-

Alpha-Cleavage (Loss of ethyl radical): Cleavage of the C2-C3 bond can lead to the loss of a C₂H₅ radical, but this is less favored.

-

Alpha-Cleavage (Loss of methyl radical): The most likely fragmentation is cleavage of the C-C bond between C3 and the methyl group, followed by ring opening and loss of a methyl radical (•CH₃), leading to a fragment at m/z = 70.

-

Dominant Fragmentation (Loss of an alkene): The most characteristic fragmentation for pyrrolidines involves alpha-cleavage at the C2-C3 bond, followed by the loss of ethylene (C₂H₄), resulting in a prominent fragment ion at m/z = 57.

Table 3: Predicted Key Ions in the Mass Spectrum of 3-Methylpyrrolidine

| m/z Value | Proposed Fragment | Ionization Mode |

| 86.16 | [C₅H₁₁N + H]⁺ | ESI (Positive) |

| 85 | [C₅H₁₁N]⁺˙ | EI |

| 70 | [M - CH₃]⁺ | EI |

| 57 | [M - C₂H₄]⁺ | EI |

Experimental Protocol: LC-MS (ESI) Analysis

-

Sample Preparation: Prepare a dilute solution of (R)-3-Methylpyrrolidine hydrochloride (~10 µg/mL) in a suitable solvent system like 50:50 acetonitrile:water with 0.1% formic acid. The acid helps maintain the protonated state of the analyte.

-

Instrumentation: Use an HPLC system coupled to a mass spectrometer equipped with an ESI source (e.g., a single quadrupole or ion trap).

-

Acquisition:

-

Infuse the sample directly or perform a chromatographic separation.

-

Operate the ESI source in positive ion mode.

-

Scan a mass range from m/z 50 to 200.

-

Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal for the ion of interest (m/z 86.16).

-

Workflow for MS Fragmentation Analysis

Caption: Dominant EI fragmentation pathway for 3-Methylpyrrolidine.

Infrared (IR) Spectroscopy: Functional Group Confirmation

IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups and verifying the salt form of the molecule.

Core Principles & Rationale

The IR spectrum of an amine hydrochloride is distinctly different from that of its corresponding free amine. The key diagnostic feature is the absorption bands associated with the secondary ammonium group (R₂NH₂⁺).[7] These bands are typically broad and strong due to hydrogen bonding.

-

N-H Stretch: The stretching vibration of the N-H bonds in the R₂NH₂⁺ group appears as a very broad and strong envelope of bands in the 3000-2700 cm⁻¹ region.[8] This broad absorption often contains multiple sub-peaks and overlaps with the C-H stretching vibrations.

-

N-H Bend: The bending (scissoring) vibration of the R₂NH₂⁺ group gives rise to a characteristic absorption in the 1620-1560 cm⁻¹ region.[7]

-

C-H Stretch: Aliphatic C-H stretching vibrations will be visible as sharper peaks superimposed on the broad N-H stretch, typically between 2960-2850 cm⁻¹.

The absence of a sharp, medium-intensity N-H stretch around 3400-3300 cm⁻¹ confirms that the compound is not a free secondary amine.[1]

Table 4: Key IR Absorptions for (R)-3-Methylpyrrolidine Hydrochloride

| Vibrational Mode | Expected Frequency (cm⁻¹) | Appearance |

| N-H Stretch (R₂NH₂⁺) | 3000 - 2700 | Broad, strong envelope |

| C-H Stretch (aliphatic) | 2960 - 2850 | Sharp peaks on broad N-H band |

| N-H Bend (R₂NH₂⁺) | 1620 - 1560 | Medium to strong |

| C-H Bend (aliphatic) | 1470 - 1370 | Medium |

Experimental Protocol: ATR-FTIR Analysis

-

Sample Preparation: No special preparation is needed for Attenuated Total Reflectance (ATR) analysis. Place a small amount of the solid (R)-3-Methylpyrrolidine hydrochloride powder directly onto the ATR crystal.

-

Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.

-

Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

The resulting spectrum should be displayed in absorbance or transmittance mode.

-

Chiral Analysis: Quantifying Enantiomeric Purity

For a stereospecific compound, confirming the enantiomeric purity is the most critical analytical test. Chiral High-Performance Liquid Chromatography (HPLC) is the industry-standard method for this determination.[9]

Core Principles & Rationale

Chiral separation relies on the differential interaction between enantiomers and a chiral stationary phase (CSP).[9] The CSP creates a transient diastereomeric complex with each enantiomer of the analyte. Because diastereomers have different physical properties, they travel through the column at different rates, resulting in their separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for separating a wide range of chiral compounds, including amines.[10]

The goal is to develop a method that provides baseline resolution (Rs > 1.5) between the (R)- and (S)-3-Methylpyrrolidine peaks, allowing for accurate quantification of the minor enantiomer.

Methodology: Chiral HPLC

-

Chiral Stationary Phase: A polysaccharide-based column like Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) is an excellent starting point for method development.[10][11]

-

Mobile Phase: Normal-phase chromatography is typically used. A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol modifier (e.g., isopropanol or ethanol) is common. A small amount of a basic additive, such as diethylamine (DEA) or triethylamine (TEA), is often required to improve the peak shape of the amine analyte and prevent tailing.[10]

-

Detection: As (R)-3-Methylpyrrolidine lacks a strong chromophore, direct UV detection at low wavelengths (~200-210 nm) can be challenging. An alternative, more sensitive approach is to derivatize the amine with a UV-active chiral or achiral agent. However, for purity analysis, direct detection is preferred to avoid potential kinetic resolution during derivatization.

Experimental Protocol: Chiral HPLC Purity Analysis

-

Sample Preparation:

-

Accurately prepare a stock solution of a racemic (R/S)-3-Methylpyrrolidine hydrochloride standard for method development and system suitability.

-

Prepare a solution of the (R)-3-Methylpyrrolidine hydrochloride test sample at the same concentration. A typical concentration is ~1 mg/mL.

-

The sample may need to be neutralized (converted to free base) prior to injection, depending on the mobile phase.

-

-

Instrumentation & Conditions:

-

HPLC System: Standard HPLC with UV detector.

-

Column: Chiralcel® OD-H, 250 x 4.6 mm, 5 µm.

-

Mobile Phase: n-Hexane / Isopropanol / Diethylamine (e.g., 90:10:0.1 v/v/v). This must be optimized.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection: UV at 210 nm.

-

-

Analysis Procedure:

-

Inject the racemic standard to determine the retention times of both the (R) and (S) enantiomers and to establish system suitability (resolution).

-

Inject the (R)-enantiomer test sample.

-

Integrate the area of both peaks. Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100

-

Workflow for Chiral Purity Determination

Caption: Chiral HPLC workflow for enantiomeric excess determination.

Conclusion: An Integrated Analytical Portrait

The robust characterization of (R)-3-Methylpyrrolidine hydrochloride is achieved not by a single technique, but by the synergistic integration of multiple spectroscopic methods. NMR spectroscopy provides the definitive structural blueprint. Mass spectrometry confirms the molecular weight and offers corroborating structural evidence through fragmentation. IR spectroscopy rapidly verifies the presence of key functional groups and confirms the hydrochloride salt form. Finally, and most critically for this chiral molecule, chiral HPLC quantifies its enantiomeric purity. Together, these techniques provide a comprehensive analytical package that ensures the identity, purity, and stereochemical integrity of this vital pharmaceutical building block, underpinning the quality and safety of the medicines it helps create.

References

- JoVE. (2023, April 30). Mass Spectrometry of Amines.

- Whitman College. GCMS Section 6.

- Procter, D. (2015). Sensing chiral amines via supramolecular chemistry and circular dichroism spectrometry. University of Kansas.

- BenchChem. (2025). A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers.

- Marion, L., & Edwards, O. E. (1957). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 118158, 3-Methylpyrrolidine. [Link]

- Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online.

-

Duffield, A. M., Budzikiewicz, H., Williams, D. H., & Djerassi, C. (1965). Mass Spectrometry in Structural and Stereochemical Problems. LXIV. A Study of the Fragmentation Processes of Some Cyclic Amines. Journal of the American Chemical Society, 87(4), 810-816. [Link]

- JoVE. (2024, December 5).

-

LibreTexts Chemistry. (2024, March 24). 24.10: Spectroscopy of Amines. [Link]

-

Scribd. Chiral Drug Separation. [Link]

- BenchChem. Technical Support Center: Chiral Separation of 2-(2-Aminoethyl)-1-methylpyrrolidine Enantiomers.

- BenchChem. A Comparative Guide to Chiral HPLC Methods for the Enantiomeric Separation of 2-(2-Aminoethyl)-1-methylpyrrolidine.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 3-Methylpyrrolidine | C5H11N | CID 118158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Video: Mass Spectrometry of Amines [jove.com]

- 4. Video: Mass Spectrometry: Amine Fragmentation [jove.com]

- 5. GCMS Section 6.15 [people.whitman.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

The Versatile Scaffold: A Technical Guide to the Biological Activities of 3-Methylpyrrolidine Derivatives

Introduction: The Emergence of the 3-Methylpyrrolidine Scaffold in Drug Discovery

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a privileged scaffold in medicinal chemistry, found in numerous natural products and FDA-approved drugs.[1][2] Its non-planar, puckered nature provides a three-dimensional diversity that allows for precise spatial orientation of substituents, enabling high-affinity and selective interactions with biological targets.[3] Among its many variations, the 3-methylpyrrolidine moiety has garnered significant attention for its ability to impart potent and often stereospecific biological activities. The seemingly simple addition of a methyl group at the 3-position can profoundly influence the pharmacological profile of a molecule, transforming it into a highly selective antagonist, a potent enzyme inhibitor, or a specific receptor agonist.[3]

This in-depth technical guide provides a comprehensive overview of the diverse biological activities of 3-methylpyrrolidine derivatives, offering insights for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of their actions across various therapeutic areas, present detailed experimental protocols for their evaluation, and provide a framework for understanding their structure-activity relationships.

Anticancer Activity: Targeting Key Pathways in Oncology

3-Methylpyrrolidine derivatives have emerged as promising candidates in the development of novel anticancer agents, demonstrating activity against various cancer-related targets.

Estrogen Receptor α (ERα) Antagonism for Breast Cancer

Certain 3-methylpyrrolidine derivatives have been identified as pure Estrogen Receptor α (ERα) antagonists and selective ER degraders (SERDs), offering a potential therapeutic strategy for the treatment of breast cancer.[3] The stereochemistry at the 3-position of the pyrrolidine ring is crucial for this activity. Specifically, the (3R)-methylpyrrolidine orientation can induce a conformational change in the ERα protein, leading to its degradation and thereby blocking estrogen-driven cancer cell proliferation.[3]

Experimental Protocol: ERα Antagonist Luciferase Reporter Gene Assay

This assay is designed to identify and characterize compounds that inhibit the transcriptional activity of the Estrogen Receptor α.

Materials:

-

T47D-KBluc cells (stably expressing a luciferase reporter gene under the control of an estrogen response element)

-

Culture Medium: RPMI 1640 with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Assay Medium: Phenol red-free RPMI 1640 with 5% charcoal-stripped FBS

-

Test Compounds (dissolved in DMSO)

-

17β-Estradiol (E2) (positive control agonist)

-

Fulvestrant (positive control antagonist)

-

384-well white, clear-bottom assay plates

-

Luciferase Assay Reagent

-

Luminometer

Procedure:

-

Cell Culture and Plating:

-

Culture T47D-KBluc cells in the culture medium at 37°C and 5% CO2.

-

Two days prior to the assay, switch to the assay medium to deplete endogenous steroids.

-

On the day of the assay, harvest the cells and resuspend them in the assay medium.

-

Dispense 40 µL of the cell suspension into each well of a 384-well plate (e.g., 4,000 cells/well).

-

Incubate the plates for 4-6 hours to allow for cell attachment.[4]

-

-

Compound Preparation and Addition:

-

Prepare serial dilutions of the 3-methylpyrrolidine derivatives and control compounds in the assay medium. The final DMSO concentration should not exceed 0.5%.

-

Add 5 µL of the compound dilutions to the respective wells.

-

To all wells except the negative control, add 5 µL of E2 solution to achieve a final concentration that elicits approximately 80% of the maximal response (EC80).[4]

-

-

Incubation:

-

Incubate the plates at 37°C and 5% CO2 for 18-24 hours.[4]

-

-

Luminescence Measurement:

-

Data Analysis:

-

Normalize the data to the positive (E2 alone) and negative (vehicle) controls.

-

Plot the normalized response against the logarithm of the compound concentration and fit a dose-response curve to determine the IC50 values.

-

Diagram: ERα Signaling Pathway and Antagonist Action

Caption: Inhibition of the MAPK/ERK pathway by 3-methylpyrrolidine derivatives.

Antidiabetic Activity: Modulating Glucose Homeostasis

3-Methylpyrrolidine derivatives have shown promise in the management of type 2 diabetes through multiple mechanisms, including the inhibition of key digestive enzymes and the activation of metabolic receptors.

α-Amylase and α-Glucosidase Inhibition

α-Amylase and α-glucosidase are enzymes responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. Inhibiting these enzymes can delay carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia. [5]Several 3-methylpyrrolidine derivatives have been identified as potent inhibitors of both α-amylase and α-glucosidase. [5]

Quantitative Data: α-Amylase and α-Glucosidase Inhibition by 3-Methylpyrrolidine Derivatives

| Compound | Target Enzyme | IC50 (µg/mL) | Reference |

| Derivative 3g (p-OCH3) | α-Amylase | 26.24 | [5] |

| Derivative 3a | α-Amylase | 36.32 | [5] |

| Acarbose (Standard) | α-Amylase | 5.50 | [5] |

| Derivative 3g (p-OCH3) | α-Glucosidase | 18.04 | [5] |

| Derivative 3a | α-Glucosidase | 47.19 | [5] |

Experimental Protocol: α-Amylase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of α-amylase, which hydrolyzes starch.

Materials:

-

Porcine pancreatic α-amylase

-

Starch solution (1% w/v)

-

Phosphate buffer (e.g., 20 mM sodium phosphate, pH 6.9, with 6 mM NaCl)

-

3,5-Dinitrosalicylic acid (DNSA) reagent

-

Test Compounds (3-methylpyrrolidine derivatives)

-

Acarbose (positive control)

-

Spectrophotometer

Procedure:

-

Reaction Mixture Preparation:

-

In a test tube, mix 250 µL of the test compound at various concentrations with 250 µL of the α-amylase solution (0.5 mg/mL in phosphate buffer). [6] * Pre-incubate the mixture at 25°C for 10 minutes. [6]2. Substrate Addition and Incubation:

-

Add 250 µL of the starch solution to the reaction mixture. [6] * Incubate at 25°C for 10 minutes. [6]3. Stopping the Reaction and Color Development:

-

Stop the reaction by adding 500 µL of DNSA reagent.

-

Boil the mixture for 5-10 minutes in a water bath.

-

Cool to room temperature and dilute with distilled water.

-

-

Absorbance Measurement:

-

Measure the absorbance of the resulting solution at 540 nm using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the percentage of inhibition using the formula: % Inhibition = [(Absorbance_control - Absorbance_sample) / Absorbance_control] x 100.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

Neuropharmacological Activity: Modulating Central Nervous System Function

The 3-methylpyrrolidine scaffold is present in compounds that exhibit a range of activities within the central nervous system (CNS), from anticonvulsant to stimulant effects.

Anticonvulsant Activity

Derivatives of pyrrolidine-2,5-dione containing a 3-methyl substituent have shown significant anticonvulsant properties in various preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. [3]

Experimental Protocol: Maximal Electroshock (MES) Test for Anticonvulsant Activity

The MES test is a widely used preclinical model to identify compounds effective against generalized tonic-clonic seizures.

Materials:

-

Male Swiss albino mice (20-25 g)

-

Corneal electrodes

-

Electroconvulsive shock apparatus

-

Test Compounds (3-methylpyrrolidine derivatives)

-

Vehicle control (e.g., saline, 0.5% carboxymethylcellulose)

-

Standard anticonvulsant drug (e.g., phenytoin, valproic acid)

Procedure:

-

Animal Preparation and Dosing:

-

Divide the mice into groups (control, standard, and test compound groups).

-

Administer the test compounds and standard drug intraperitoneally (i.p.) or orally (p.o.) at various doses. Administer the vehicle to the control group.

-

Allow for a pre-treatment time (e.g., 30-60 minutes) for drug absorption.

-

-

Induction of Seizure:

-

Apply a drop of saline to the eyes of each mouse to ensure good electrical contact.

-

Place the corneal electrodes on the corneas of the mouse.

-

Deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds).

-

-

Observation and Endpoint:

-

Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.

-

The absence of the tonic hind limb extension is considered as protection.

-

-

Data Analysis:

-

Calculate the percentage of protection in each group.

-

Determine the median effective dose (ED50) of the test compounds using probit analysis.

-

CNS Stimulant Activity

Certain 3-methylpyrrolidine derivatives, particularly within the synthetic cathinone class, exhibit CNS stimulant properties by interacting with monoamine transporters. [7][8]

Experimental Protocol: Locomotor Activity Assessment using an Actophotometer

This method is used to screen for CNS stimulant activity by measuring changes in spontaneous locomotor activity in rodents.

Materials:

-

Mice (20-25 g)

-

Actophotometer (an apparatus with infrared beams to detect movement)

-

Test Compounds (3-methylpyrrolidine derivatives)

-

Vehicle control

-

Standard CNS stimulant (e.g., amphetamine)

Procedure:

-

Acclimatization:

-

Allow the mice to acclimatize to the testing room for at least 30 minutes before the experiment.

-

-

Baseline Activity:

-